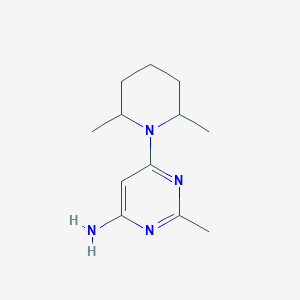

6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine

CAS No.: 2098140-94-2

Cat. No.: VC3142035

Molecular Formula: C12H20N4

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098140-94-2 |

|---|---|

| Molecular Formula | C12H20N4 |

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | 6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C12H20N4/c1-8-5-4-6-9(2)16(8)12-7-11(13)14-10(3)15-12/h7-9H,4-6H2,1-3H3,(H2,13,14,15) |

| Standard InChI Key | POUITQNBOMVVCO-UHFFFAOYSA-N |

| SMILES | CC1CCCC(N1C2=NC(=NC(=C2)N)C)C |

| Canonical SMILES | CC1CCCC(N1C2=NC(=NC(=C2)N)C)C |

Introduction

Structural Characteristics and Chemical Identity

6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine belongs to a class of substituted pyrimidines containing a piperidine moiety. Its structure consists of a central pyrimidine ring with three key substituents: an amino group at position 4, a methyl group at position 2, and a 2,6-dimethylpiperidine ring attached via a nitrogen linkage at position 6. This arrangement creates a molecule with both rigid (pyrimidine) and flexible (piperidine) components, potentially enhancing its binding capabilities to biological targets.

The structural framework of this compound can be understood by examining closely related compounds such as 6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine, which differs only in the position of the methyl groups on the piperidine ring. The core pyrimidine structure is a six-membered aromatic ring containing two nitrogen atoms, typically at positions 1 and 3, which contributes to its electronic properties and potential hydrogen bonding capabilities.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be inferred for 6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine:

| Property | Value/Description |

|---|---|

| Molecular Formula | C12H20N4 |

| Molecular Weight | Approximately 220.32 g/mol |

| Physical State | Likely a crystalline solid at room temperature |

| Solubility | Probable solubility in organic solvents such as DMSO, methanol, and dichloromethane |

| Structural Features | Pyrimidine ring with amino, methyl, and 2,6-dimethylpiperidine substituents |

| Hydrogen Bond Donors | Primary amine group (-NH2) |

| Hydrogen Bond Acceptors | Nitrogen atoms in the pyrimidine ring |

The molecular structure combines rigid (pyrimidine) and flexible (piperidine) components, which may enhance its binding capabilities with biological targets. This arrangement potentially offers a favorable balance of conformational flexibility and rigidity that could be advantageous for interaction with enzymes or receptors .

Structural Comparison with Related Compounds

Several structurally related compounds provide context for understanding 6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine. The table below compares its structure with similar compounds found in the search results:

| Compound | Structural Similarities | Structural Differences |

|---|---|---|

| 6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine | Same pyrimidine core with methylation at position 2, amino group at position 4, and dimethylpiperidine at position 6 | Methyl groups at positions 3,5 of piperidine instead of 2,6 |

| 6-(2,6-Dimethylpiperidin-1-yl)pyrimidin-4-amine | Same pyrimidine core with amino group at position 4 and 2,6-dimethylpiperidine at position 6 | Lacks methyl group at position 2 of pyrimidine ring |

| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | Pyrimidine core with piperidine substituent | Methyl group at position 4 instead of 2, amino group at position 2 instead of 4, unsubstituted piperidine |

| 6-(3,5-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine | Similar pyrimidine-piperidine structure | N-methyl on amino group, different positions of methyl groups on piperidine |

The positioning of functional groups, particularly the methyl substituents on the piperidine ring and the pyrimidine ring, distinguishes these compounds and likely influences their biological activities and physicochemical properties .

| Potential Activity | Structural Basis | Related Compounds |

|---|---|---|

| Enzyme Inhibition | Pyrimidine core with specific substitution pattern | Various pyrimidine derivatives in clinical use |

| Receptor Modulation | Balanced rigidity-flexibility profile | Similar heterocyclic compounds with CNS activity |

| Anti-cancer Properties | Aminopyrimidine moiety | Pyrimidine-based anticancer agents |

| Anti-inflammatory Effects | Nitrogen-rich heterocyclic structure | Pyrimidine derivatives with documented anti-inflammatory properties |

The presence of the piperidine ring with methyl substituents at positions 2 and 6 may enhance the compound's lipophilicity and potentially improve its ability to cross biological membranes, which could be advantageous for certain pharmaceutical applications.

Structure-Activity Relationships

The precise positioning of substituents on both the pyrimidine and piperidine rings is likely critical for biological activity. The amino group at position 4 of the pyrimidine ring could serve as a hydrogen bond donor in interactions with biological targets, while the nitrogen atoms in the pyrimidine ring may function as hydrogen bond acceptors. The methyl group at position 2 of the pyrimidine ring might influence the electronic distribution within the molecule and potentially affect binding affinity to biological targets.

Research Status and Future Directions

Current Research Gaps

Research specifically focused on 6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine appears limited based on the available search results. This represents a significant knowledge gap and an opportunity for further investigation. Comprehensive studies characterizing its physical properties, synthesis optimization, and biological activity profiling would be valuable contributions to the field.

Applications in Drug Discovery

The structural features of 6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine position it as a potentially valuable compound in drug discovery efforts. Pyrimidine derivatives with amino substituents have demonstrated utility as pharmaceutical agents, with applications spanning multiple therapeutic areas.

The compound could serve as:

-

A lead structure for further optimization in drug discovery programs

-

A pharmacological tool for studying specific biological pathways

-

An intermediate in the synthesis of more complex bioactive molecules

-

A scaffold for library development in medicinal chemistry

The balanced profile of hydrogen bond donors and acceptors, combined with appropriate lipophilicity from the methylated piperidine ring, suggests favorable drug-like properties that merit further investigation in pharmaceutical research contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume